ヨウ化銅(I)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Copper iodate is an inorganic compound with the chemical formula Cu(IO₃)₂. It is a white crystalline solid that is sparingly soluble in water. This compound is known for its oxidizing properties and is used in various chemical and industrial applications.

科学的研究の応用

Copper iodate has several applications in scientific research:

Chemistry: It is used as an oxidizing agent in various chemical reactions and analytical procedures.

Biology: Copper iodate is studied for its potential antimicrobial properties and its effects on biological systems.

Medicine: Research is ongoing to explore its potential use in medical applications, particularly in antimicrobial treatments.

Industry: It is used in the manufacturing of certain types of explosives and pyrotechnics due to its oxidizing properties.

作用機序

Target of Action

Copper iodate primarily targets microorganisms, including bacteria, viruses, and fungi . It acts as an antimicrobial agent, disrupting the normal functions of these microorganisms .

Mode of Action

The mode of action of copper iodate is multifaceted. The primary mechanism involves the generation of reactive oxygen species (ROS), which irreversibly damage the membranes of microorganisms . Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .

Biochemical Pathways

Copper iodate affects several biochemical pathways. It interacts with the cell or virus plasma membrane, leading to its destruction and making the microbe susceptible to damage from copper ions . Another method of copper’s action is the generation of reactive oxygen species (ROS) by reduction of copper through a Fenton-like reaction, leading to enzyme and non-enzyme mediated oxidative damage involving lipid peroxidation, protein oxidation, and DNA damage . The final mechanism is the release of copper ions, Cu+ and Cu2+, which damage the membrane and infiltrate the cell, inducing an oxidative stress response involving endogenous ROS .

Pharmacokinetics

It’s known that copper iodate forms a layer on the surface of copper during chemical mechanical polishing (cmp), which affects its bioavailability .

Result of Action

The result of copper iodate’s action is the death of the targeted microorganisms. The generation of ROS leads to irreversible damage to the membranes of these organisms . In addition, copper ions disrupt the RNA and membranes of enveloped viruses, and cause physical deterioration of fungal membranes .

Action Environment

The action of copper iodate can be influenced by environmental factors. For instance, the pH of the environment can affect the rate at which the CuI layer forms on the surface of copper during CMP . Furthermore, the presence of other compounds, such as benzotriazole (BTA) and potassium iodide (KI), can also impact the formation of the CuI layer .

準備方法

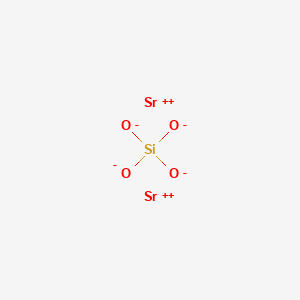

Synthetic Routes and Reaction Conditions: Copper iodate can be synthesized through the reaction of copper sulfate with potassium iodate in an aqueous solution. The reaction can be represented as follows: [ \text{CuSO}_4 + 2 \text{KIO}_3 \rightarrow \text{Cu(IO}_3\text{)}_2 + \text{K}_2\text{SO}_4 ]

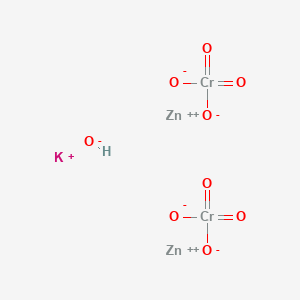

Industrial Production Methods: In industrial settings, copper iodate is typically produced by reacting copper(II) sulfate with sodium iodate. The reaction is carried out in an aqueous medium, and the resulting copper iodate precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product.

Types of Reactions:

-

Oxidation: Copper iodate can undergo decomposition upon heating, releasing oxygen and forming copper(II) oxide and iodine. [ 2 \text{Cu(IO}_3\text{)}_2 \rightarrow 2 \text{CuO} + 4 \text{I}_2 + 5 \text{O}_2 ]

-

Reduction: Copper iodate can be reduced by reducing agents such as hydrogen sulfide, forming copper iodide and elemental sulfur. [ \text{Cu(IO}_3\text{)}_2 + 3 \text{H}_2\text{S} \rightarrow \text{CuI} + 3 \text{S} + 3 \text{H}_2\text{O} ]

Common Reagents and Conditions:

Oxidation: High temperatures are typically required for the decomposition of copper iodate.

Reduction: Reducing agents like hydrogen sulfide are used under controlled conditions to achieve the reduction of copper iodate.

Major Products Formed:

Oxidation: Copper(II) oxide, iodine, and oxygen.

Reduction: Copper iodide, sulfur, and water.

類似化合物との比較

- Copper(II) sulfate (CuSO₄)

- Potassium iodate (KIO₃)

- Copper(II) oxide (CuO)

特性

CAS番号 |

13454-89-2 |

|---|---|

分子式 |

CuHIO3 |

分子量 |

239.46 g/mol |

IUPAC名 |

copper;iodic acid |

InChI |

InChI=1S/Cu.HIO3/c;2-1(3)4/h;(H,2,3,4) |

InChIキー |

UVQCUIYQFLUFSO-UHFFFAOYSA-N |

SMILES |

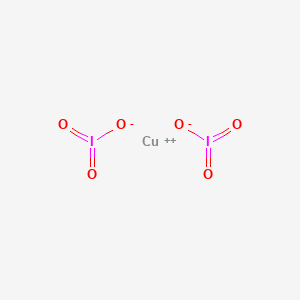

[O-]I(=O)=O.[O-]I(=O)=O.[Cu+2] |

正規SMILES |

OI(=O)=O.[Cu] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)